N,N'-1,4-Phenylenedi-glycine

Übersicht

Beschreibung

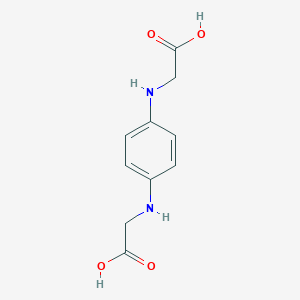

N,N'-1,4-Phenylenedi-glycine is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a carboxymethylamino group attached to an aniline moiety, which is further connected to an acetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-1,4-Phenylenedi-glycine typically involves the reaction of 4-nitrobenzyl chloride with glycine in the presence of a base, followed by reduction of the nitro group to an amino group. The amino group is then carboxymethylated using chloroacetic acid under basic conditions. The overall reaction can be summarized as follows:

Nitration: 4-nitrobenzyl chloride reacts with glycine in the presence of a base to form 4-nitrobenzylglycine.

Reduction: The nitro group in 4-nitrobenzylglycine is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Carboxymethylation: The resulting 4-aminobenzylglycine is then carboxymethylated using chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N'-1,4-Phenylenedi-glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N,N'-1,4-Phenylenedi-glycine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding.

Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N,N'-1,4-Phenylenedi-glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminobenzoic acid: Similar in structure but lacks the carboxymethylamino group.

Glycine: The simplest amino acid, which forms part of the structure of N,N'-1,4-Phenylenedi-glycine.

Chloroacetic acid: Used in the synthesis of the compound but lacks the aromatic ring.

Uniqueness

This compound is unique due to the presence of both an aromatic ring and a carboxymethylamino group. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.

Biologische Aktivität

N,N'-1,4-Phenylenedi-glycine (PDG) is an organic compound with significant biological activity, primarily due to its structural characteristics and chemical properties. This article delves into the compound's synthesis, biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula . The compound features a phenylenediamine core with two glycine moieties attached, which enhances its reactivity and biological relevance compared to simpler compounds like glycine or more complex derivatives.

Synthesis Methods:

The synthesis of PDG typically involves the following steps:

- Nitration: 4-nitrobenzyl chloride reacts with glycine in the presence of a base to form 4-nitrobenzylglycine.

- Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Carboxymethylation: The resulting 4-aminobenzylglycine is carboxymethylated using chloroacetic acid under basic conditions.

This multi-step synthesis allows for the introduction of functional groups that are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxymethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to alterations in their activity or function. PDG may also undergo metabolic transformations that yield active metabolites capable of exerting biological effects.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Protein Modification: PDG is utilized in biochemical studies for modifying proteins and peptides selectively. Its ability to form stable complexes with proteins can alter their conformation and function, providing insights into enzyme mechanisms and protein-protein interactions.

- Enzyme Interactions: Studies indicate that PDG interacts with peptidylglycine alpha-amidating monooxygenase (PAM), which is essential for the C-terminal amidation of peptide hormones. This interaction has implications for hormone regulation and signaling pathways .

- Therapeutic Potential: Preliminary investigations suggest that PDG may have therapeutic properties due to its structural similarities with other biologically active compounds. It has been explored for potential applications in medicinal chemistry.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Enzyme Kinetics: A study demonstrated that PDG could serve as an electron donor in spectrophotometric assays for PAM activity. The results indicated that PDG supports normal Michaelis-Menten kinetics, suggesting its role as a substrate in enzymatic reactions .

- Protein Interaction Studies: Research into the interactions between PDG and various proteins revealed that it could stabilize certain protein conformations, thereby influencing their functional states. This property is particularly useful in proteomics and drug design.

- Antibacterial Activity: Although primarily studied for its biochemical applications, preliminary tests have indicated potential antibacterial properties of PDG derivatives against various bacterial strains, warranting further exploration in pharmacological contexts .

Data Tables

To summarize the findings related to this compound's biological activities and interactions:

| Biological Activity | Description |

|---|---|

| Protein Modification | Modifies proteins selectively; alters conformation and function |

| Enzyme Interaction | Acts as an electron donor for PAM; supports enzymatic reactions |

| Therapeutic Potential | Explored for medicinal chemistry applications; potential therapeutic properties |

| Antibacterial Activity | Preliminary tests indicate activity against specific bacterial strains |

Eigenschaften

IUPAC Name |

2-[4-(carboxymethylamino)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMHLEHHONVKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605034 | |

| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10097-07-1 | |

| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.